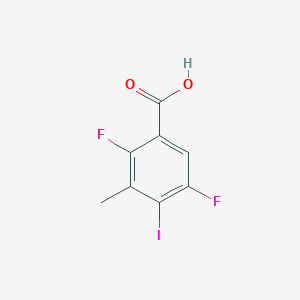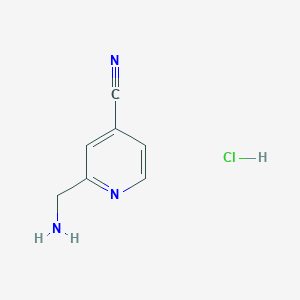
4-Propyloxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyloxetan-2-one, also known as 4-propyl-2-oxetanone, is a chemical compound with the molecular formula C6H10O2. It is a member of the oxetane family, which are four-membered cyclic ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propyloxetan-2-one can be synthesized through several methods. One common approach involves the ring-opening of epoxides with trimethyloxosulfonium ylide, followed by cyclization . Another method includes the use of sodium anion of an NTs-sulfoximine to form the oxetane ring . These reactions typically require moderate heating and specific reagents to achieve good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions is crucial to ensure high efficiency and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Propyloxetan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various functionalized oxetane derivatives .
Scientific Research Applications
4-Propyloxetan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-propyloxetan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-Propyloxetan-2-one
- γ-Hexanolactone
- 3-Caprolactone
Comparison
4-Propyloxetan-2-one is unique due to its specific ring structure and propyl substituent. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For example, its ring strain and functional groups can influence its chemical behavior and interactions with other molecules .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
114.14 g/mol |
IUPAC Name |
4-propyloxetan-2-one |
InChI |
InChI=1S/C6H10O2/c1-2-3-5-4-6(7)8-5/h5H,2-4H2,1H3 |
InChI Key |
VLGDSNWNOFYURG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12331149.png)


![3-[(4-Nitrophenyl)[(2-tetrahydropyranyl)oxy]methyl]isoxazole-4-carboxylic Acid](/img/structure/B12331162.png)


![5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12331176.png)


![8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12331197.png)

![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole](/img/structure/B12331221.png)
